

Spectral Data of R-(-)-Columbianetin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *R*-(*-*)-Columbianetin

Cat. No.: B1207510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the naturally occurring coumarin, **R-(-)-Columbianetin**. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to R-(-)-Columbianetin

R-(-)-Columbianetin is a furanocoumarin, a class of organic compounds known for their diverse biological activities. It is the R-enantiomer of Columbianetin and is found in various plant species, notably in the genus Angelica. Accurate spectral data is crucial for its unambiguous identification and for quality control in research and pharmaceutical applications.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for Columbianetin

Parameter	Value	Source
Molecular Formula	$C_{14}H_{14}O_4$	PubChem
Molecular Weight	246.26 g/mol	PubChem
Mass Spectrometry (EI-MS)	m/z 246 [M] ⁺ , 187 (base peak), 160	[1]
Tandem MS (MRM, Positive ESI)	m/z 247.3 → 175.0	

Experimental Protocol: Mass Spectrometry

- Sample Preparation: A dilute solution of **R-(-)-Columbianetin** is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.
- Data Acquisition (ESI-MS/MS): For targeted analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., $[M+H]^+$ at m/z 247.3) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 175.0) is monitored in the third quadrupole.
- Data Acquisition (EI-MS): The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the difficulty in finding a single, publicly available source with the complete NMR data for **R-(-)-Columbianetin**, the following tables for 1H and ^{13}C NMR are currently unpopulated. Researchers are advised to consult specialized databases or acquire the data experimentally.

Table 2: 1H NMR Spectral Data for **R-(-)-Columbianetin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 3: ^{13}C NMR Spectral Data for **R-(-)-Columbianetin**

Chemical Shift (δ) ppm	Assignment
Data not available	

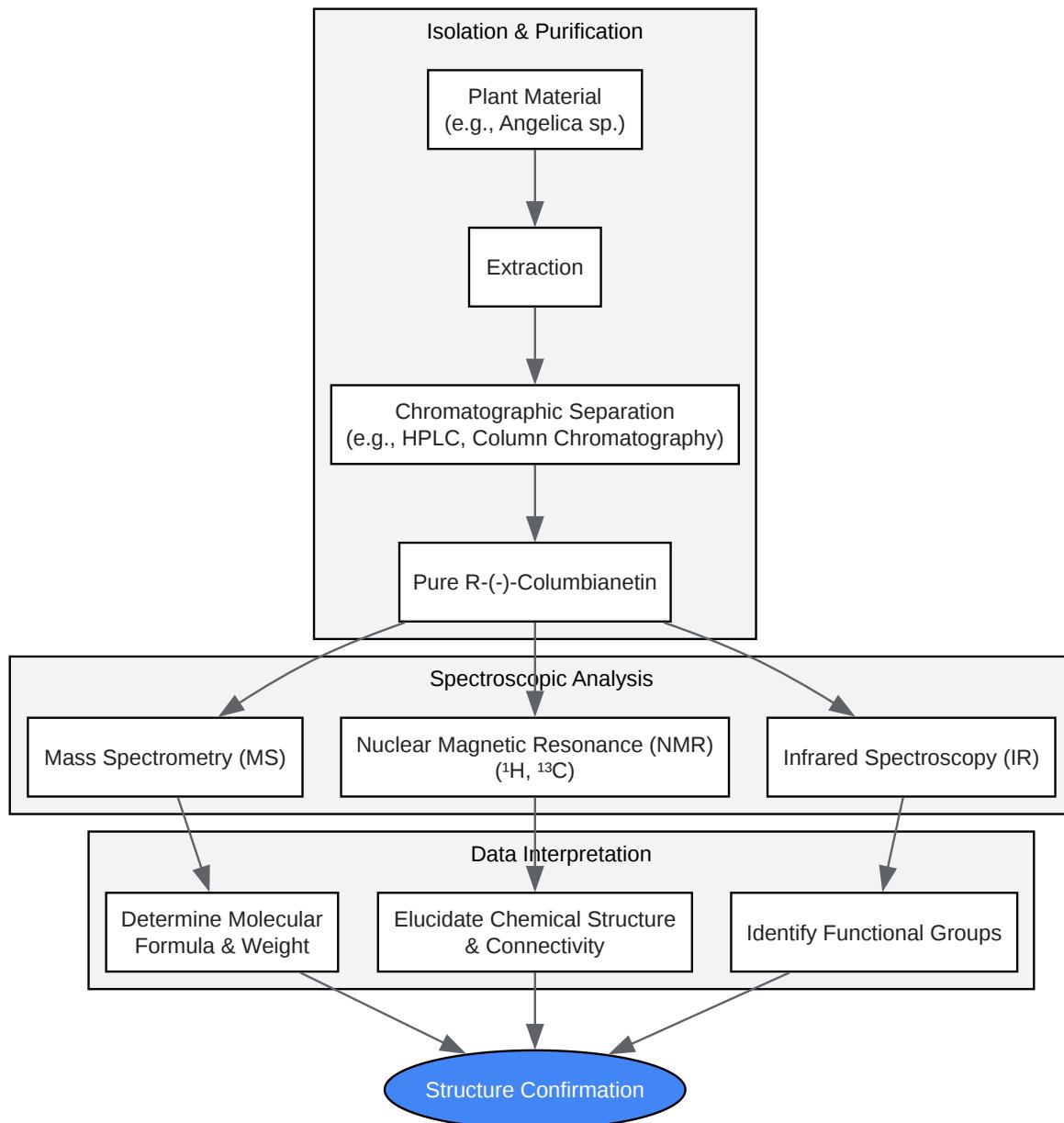
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified **R-(-)-Columbianetin** are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- ^1H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy Data

Similar to the NMR data, a specific, publicly available IR spectrum for **R-(-)-Columbianetin** could not be located. The table below is provided as a template for experimental data.

Table 4: IR Spectral Data for **R-(-)-Columbianetin**


Wavenumber (cm^{-1})	Functional Group Assignment
Data not available	

Experimental Protocol: Infrared (IR) Spectroscopy

- **Sample Preparation:** The solid sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for obtaining and analyzing spectral data for a natural product like **R-(-)-Columbianetin**.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectral characterization of a natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Data of R-(-)-Columbianetin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207510#spectral-data-for-r-columbianetin-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com